molecular formula C24H19N3O4 B4506634 4-[({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid

4-[({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid

Cat. No.: B4506634
M. Wt: 413.4 g/mol
InChI Key: SNMKAZDWOANKRV-UHFFFAOYSA-N
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Description

4-[({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid is a useful research compound. Its molecular formula is C24H19N3O4 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.13755610 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes for Compound Degradation

Research on advanced oxidation processes (AOPs) provides insights into the degradation pathways, kinetics, and mechanisms of complex organic compounds in aqueous media. These studies are crucial for understanding how specific chemical structures, including those resembling the queried compound, interact with AOPs to form various by-products and their potential environmental impacts. A significant focus is on identifying mutagenic by-products and assessing their biotoxicity to guide the development of more efficient degradation systems (Qutob et al., 2022).

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

Research into the structure-related biological activities of natural carboxylic acids, which share a functional group with the queried compound, reveals their potential in antioxidant, antimicrobial, and cytotoxic applications. These studies underscore the importance of structural differences in determining the bioactivity of carboxylic acids and their derivatives. Such insights are valuable for designing new compounds with enhanced biological activities for various applications, including pharmaceuticals and food preservation (Godlewska-Żyłkiewicz et al., 2020).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Investigations into the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) highlight concerns over their potential health impacts. These studies are pertinent to understanding the fate of complex organic compounds, including the queried chemical, in various matrices. They emphasize the need for developing novel compounds with reduced toxicity and environmental persistence, informing future research on safer chemical synthesis and applications (Liu & Mabury, 2020).

Properties

IUPAC Name

4-[[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-22(25-14-16-8-10-18(11-9-16)24(30)31)15-27-23(29)13-12-21(26-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-13H,14-15H2,(H,25,28)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMKAZDWOANKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid
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4-[({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid
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4-[({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid
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4-[({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid
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4-[({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid
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4-[({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.